molecular formula C15H24ClNO2Si B13323557 3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol

Cat. No.: B13323557
M. Wt: 313.89 g/mol
InChI Key: UTQCHRYALQNQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol is a complex organic compound that features a combination of azetidine and phenyl groups, with additional functional groups such as tert-butyldimethylsilyl and chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of the azetidine ring and chlorination of the phenyl group. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring and phenyl group allow it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability, while the chlorine atom can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyldimethylsilyl)oxyphenylazetidine
  • 2-Chloro-4-(tert-butyldimethylsilyl)oxyphenylazetidine
  • 3-(tert-Butyldimethylsilyl)oxy-2-chlorophenylazetidine

Uniqueness

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol is unique due to the specific combination of functional groups and its structural configuration

Biological Activity

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, interaction with tubulin, and overall therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C15H20ClN2O2Si
  • Molecular Weight : 316.86 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl group and a tert-butyldimethylsilyl (TBDMS) protecting group, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of azetidinone compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating strong potential for therapeutic applications in oncology .

CompoundCell LineIC50 (nM)
9hMCF-710–33
9qMDA-MB-23123–33
10pMCF-730

These results suggest that the presence of the TBDMS group may enhance the compound's solubility and bioavailability, contributing to its efficacy.

The mechanism by which these compounds exert their antiproliferative effects involves the inhibition of tubulin polymerization. The azetidinone scaffold interacts with the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics and subsequent cell cycle arrest. Flow cytometry analyses have shown that treatment with these compounds can induce apoptosis in cancer cells by promoting G2/M phase arrest .

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro studies indicated that derivatives like compound 9q not only inhibited cell proliferation but also caused significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Triple-Negative Breast Cancer (TNBC) : The compounds were also tested on MDA-MB-231 cells, a model for TNBC, where they displayed comparable efficacy to standard treatments like combretastatin A4 (CA-4), further validating their potential as chemotherapeutic agents .

Properties

Molecular Formula

C15H24ClNO2Si

Molecular Weight

313.89 g/mol

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]azetidin-3-ol

InChI

InChI=1S/C15H24ClNO2Si/c1-14(2,3)20(4,5)19-11-6-7-12(13(16)8-11)15(18)9-17-10-15/h6-8,17-18H,9-10H2,1-5H3

InChI Key

UTQCHRYALQNQDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C2(CNC2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.